![molecular formula C32H27BrN4O3 B2594833 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide CAS No. 1796929-61-7](/img/structure/B2594833.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27BrN4O3 and its molecular weight is 595.497. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds with complex structures, including those containing diaza, carbamoyl, and phenyl groups, have been investigated for their antitumor properties. For example, compounds synthesized through the interaction of diazoimidazole and isocyanates showed curative activity against leukemia, indicating a potential for prodrug modifications in cancer therapy (Stevens et al., 1984).
Vasopressin Receptor Antagonists
A series of diaza-bicyclo compounds demonstrated high affinity for the vasopressin V2 receptor, with significant implications for treating conditions like hyponatremia. These findings underscore the potential of structurally complex compounds in developing targeted therapies (Ohkawa et al., 1999).
Bioorthogonal Chemistry
The use of diazonium salts for selective protein modification represents a critical area of research. The ability to install bioorthogonal groups onto proteins enables the development of targeted drug delivery systems and biomarker identification (Gavrilyuk et al., 2012).
Heterocyclic Synthesis
The synthesis of imidazo and diazepine derivatives from compounds containing cyano and formimidoyl groups illustrates the importance of these functionalities in creating pharmacologically active heterocyclic compounds. Such research contributes to the discovery of new drugs with various therapeutic applications (Dias et al., 1996).
Supramolecular Assemblies
Research on pyrimidine derivatives and their co-crystallization with crown ethers highlights the potential of these compounds in forming hydrogen-bonded supramolecular assemblies. Such structures are fundamental to the development of novel materials with specific optical, electronic, and chemical properties (Fonari et al., 2004).
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27BrN4O3/c1-20-10-6-7-13-24(20)28(38)19-37-27-15-9-8-14-25(27)29(22-11-4-3-5-12-22)35-30(31(37)39)36-32(40)34-23-16-17-26(33)21(2)18-23/h3-18,30H,19H2,1-2H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBMONWNSPUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)Br)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.